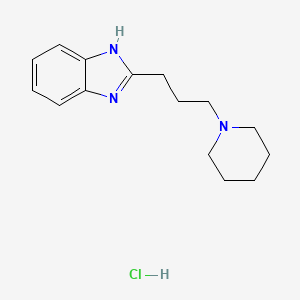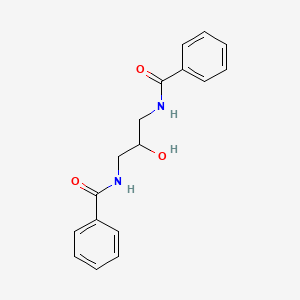
(Aminosulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Aminosulfanyl)acetic acid, also known as thioglycolic acid, is an organosulfur compound with the chemical formula HSCH2COOH. It is a colorless liquid with a strong, unpleasant odor. This compound is notable for its role in various chemical reactions and industrial applications, particularly in the synthesis of other chemicals and as a reducing agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Aminosulfanyl)acetic acid can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with sodium hydrosulfide:
ClCH2COOH+NaHS→HSCH2COOH+NaCl
Another method involves the reaction of sodium thiosulfate with chloroacetic acid, followed by acidification:
ClCH2COOH+Na2S2O3→HSCH2COOH+NaCl+NaHSO3
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of chloroacetic acid with hydrogen sulfide in the presence of a base. This method is favored due to its high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: (Aminosulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: It acts as a reducing agent in many chemical processes.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can reduce metal ions and other compounds.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Dithiodiglycolic acid.
Reduction: Reduced forms of metal ions and other compounds.
Substitution: Various substituted thioglycolic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(Aminosulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the preparation of thiolated biomolecules.
Medicine: It is used in the formulation of certain pharmaceuticals and as a reducing agent in biochemical assays.
Industry: It is used in the production of PVC stabilizers, cosmetics, and hair care products.
Wirkmechanismus
The mechanism of action of (Aminosulfanyl)acetic acid involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons, making it a potent reducing agent. This property is utilized in various chemical and biochemical processes, where it reduces disulfide bonds in proteins and other molecules.
Vergleich Mit ähnlichen Verbindungen
(Aminosulfanyl)acetic acid can be compared with other thiol-containing compounds such as cysteine and mercaptoethanol. While all these compounds contain a thiol group, this compound is unique due to its carboxylic acid group, which imparts different chemical properties and reactivity. Similar compounds include:
Cysteine: An amino acid with a thiol group.
Mercaptoethanol: A thiol-containing alcohol used as a reducing agent.
Eigenschaften
CAS-Nummer |
111857-77-3 |
|---|---|
Molekularformel |
C2H5NO2S |
Molekulargewicht |
107.13 g/mol |
IUPAC-Name |
2-aminosulfanylacetic acid |
InChI |
InChI=1S/C2H5NO2S/c3-6-1-2(4)5/h1,3H2,(H,4,5) |
InChI-Schlüssel |
XQXWZJAGDIKYKU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)SN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


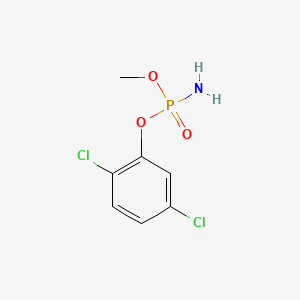

![[1-(1-Phenylethoxy)propan-2-yl]benzene](/img/structure/B14326184.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)](/img/structure/B14326191.png)
silanol](/img/structure/B14326192.png)
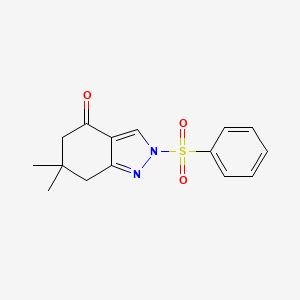
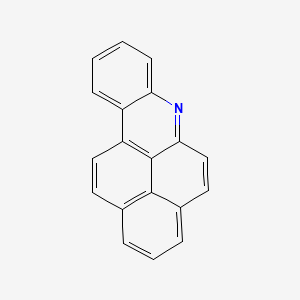
![3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B14326205.png)
![3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione](/img/structure/B14326206.png)
![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)


